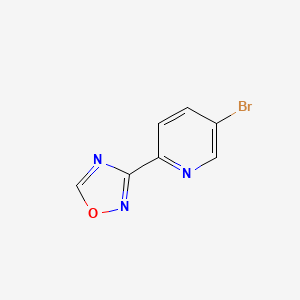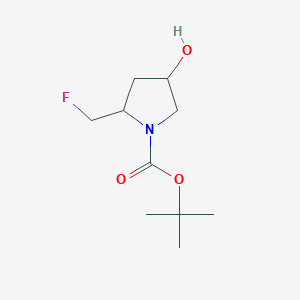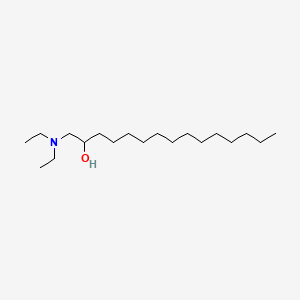![molecular formula C31H35N5O6 B15155565 Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15155565.png)
Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE is a complex organic compound that features a combination of piperazine, morpholine, and nitrobenzamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of benzyl chloride with piperazine to form 4-benzylpiperazine.
Synthesis of the Nitrobenzamide Intermediate: The next step involves the nitration of a suitable benzamide precursor to introduce the nitro group.
Coupling Reaction: The final step involves coupling the piperazine derivative with the nitrobenzamide intermediate in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the piperazine and morpholine rings.
Reduction: Amino derivatives of the compound.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study the interactions of piperazine and morpholine derivatives with biological targets.
Industrial Applications: It may find use in the synthesis of other complex organic molecules for industrial purposes.
Mécanisme D'action
The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and morpholine rings may interact with neurotransmitter receptors, while the nitrobenzamide group may participate in redox reactions within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)BENZOATE
- ETHYL 2-(4-BENZYLPIPERAZIN-2-YL)ACETATE
Uniqueness
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE is unique due to the presence of both piperazine and morpholine rings, as well as the nitrobenzamide group. This combination of functional groups provides a unique set of chemical and biological properties that are not found in simpler compounds.
Propriétés
Formule moléculaire |
C31H35N5O6 |
|---|---|
Poids moléculaire |
573.6 g/mol |
Nom IUPAC |
ethyl 4-(4-benzylpiperazin-1-yl)-3-[(2-morpholin-4-yl-5-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C31H35N5O6/c1-2-42-31(38)24-8-10-29(34-14-12-33(13-15-34)22-23-6-4-3-5-7-23)27(20-24)32-30(37)26-21-25(36(39)40)9-11-28(26)35-16-18-41-19-17-35/h3-11,20-21H,2,12-19,22H2,1H3,(H,32,37) |
Clé InChI |
NLBMEFDRMZUOOF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-chloro-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B15155492.png)

![2-iodo-4-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B15155506.png)
![Ethyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155508.png)

![Tert-butyl 4-hydroxy-2-({1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B15155519.png)
![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B15155522.png)
![5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzene-1,3-dicarboxylic acid](/img/structure/B15155527.png)
![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B15155530.png)
![1-{2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155545.png)
![1,3-dimethyl-5-{[(pyridin-3-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15155553.png)

![{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B15155560.png)
